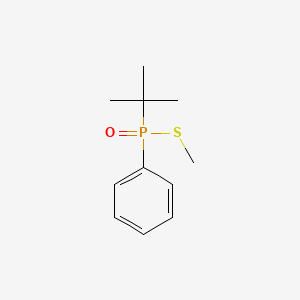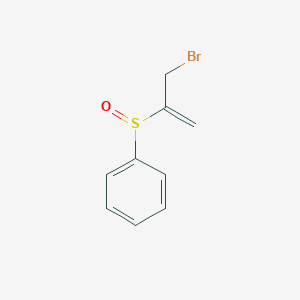
(3-Bromoprop-1-ene-2-sulfinyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromoprop-1-ene-2-sulfinyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a bromopropene and a sulfinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromoprop-1-ene-2-sulfinyl)benzene typically involves the reaction of benzene with 3-bromoprop-1-ene and a sulfinylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification and isolation of the final product to ensure its suitability for various applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide group.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3-Bromoprop-1-ene-2-sulfinyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-Bromoprop-1-ene-2-sulfinyl)benzene involves its interaction with molecular targets such as enzymes and proteins. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The bromine atom can also participate in substitution reactions, further influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
(3-Bromoprop-1-ene-2-sulfonyl)benzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.
(3-Bromoprop-1-ene-2-thio)benzene: Contains a thio group instead of a sulfinyl group.
(3-Bromoprop-1-ene-2-oxy)benzene: Contains an oxy group instead of a sulfinyl group.
Eigenschaften
CAS-Nummer |
74338-92-4 |
|---|---|
Molekularformel |
C9H9BrOS |
Molekulargewicht |
245.14 g/mol |
IUPAC-Name |
3-bromoprop-1-en-2-ylsulfinylbenzene |
InChI |
InChI=1S/C9H9BrOS/c1-8(7-10)12(11)9-5-3-2-4-6-9/h2-6H,1,7H2 |
InChI-Schlüssel |
RJYXDNDDWNXIBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CBr)S(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octa-2,4-dienethioate](/img/structure/B14453143.png)
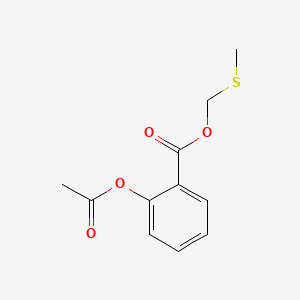

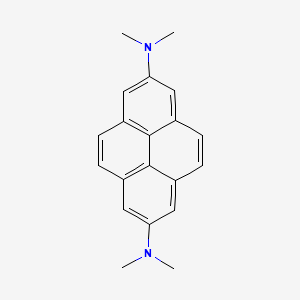

![4-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]phenol](/img/structure/B14453176.png)

![Butanedioic acid, 2,2'-[1,3-propanediylbis(oxy-4,1-phenylene)]bis-](/img/structure/B14453188.png)
![5-Oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14453192.png)
![3-Chloro-2,4-dioxa-3-phosphaspiro[5.5]undec-8-ene](/img/structure/B14453196.png)
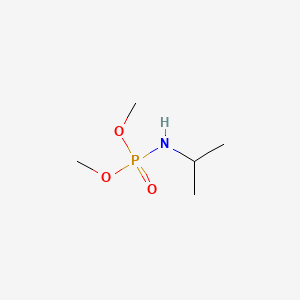
![N-[3-(Dihexylamino)phenyl]acetamide](/img/structure/B14453200.png)

